molecular formula C10H12ClN3 B1370059 N,N-diallyl-2-chloropyrimidin-4-amine

N,N-diallyl-2-chloropyrimidin-4-amine

Cat. No.: B1370059
M. Wt: 209.67 g/mol
InChI Key: YGEXYJFHBOWQRD-UHFFFAOYSA-N
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Description

N,N-Diallyl-2-chloropyrimidin-4-amine is a pyrimidine derivative characterized by a chlorine atom at the 2-position and two allyl groups attached to the exocyclic amine nitrogen at the 4-position. Pyrimidines are heterocyclic aromatic compounds with widespread applications in pharmaceuticals, agrochemicals, and materials science due to their ability to engage in hydrogen bonding and π-π interactions .

Properties

Molecular Formula

C10H12ClN3

Molecular Weight

209.67 g/mol

IUPAC Name

2-chloro-N,N-bis(prop-2-enyl)pyrimidin-4-amine

InChI

InChI=1S/C10H12ClN3/c1-3-7-14(8-4-2)9-5-6-12-10(11)13-9/h3-6H,1-2,7-8H2

InChI Key

YGEXYJFHBOWQRD-UHFFFAOYSA-N

Canonical SMILES

C=CCN(CC=C)C1=NC(=NC=C1)Cl

Origin of Product

United States

Scientific Research Applications

Quantitative Structure–Activity Relationship (QSAR) Studies

Recent QSAR studies have aimed at understanding the relationship between the chemical structure of N,N-diallyl-2-chloropyrimidin-4-amine and its biological activity. These studies provide insights into optimizing its efficacy as a drug candidate by modifying structural components to enhance desired pharmacological effects.

Case Studies

  • Cancer Treatment : Research has indicated that derivatives of pyrimidine compounds, including this compound, can inhibit cyclin-dependent kinases (CDKs), making them potential candidates for cancer therapies .
  • Neuroprotective Applications : Some studies have explored the neuroprotective properties of pyrimidine derivatives in models of neurodegenerative diseases, suggesting that this compound may have similar protective effects.

Agrochemistry

This compound also shows promise as a plant growth regulator. Its structural characteristics allow it to interact with plant growth pathways, potentially enhancing growth or providing resistance against pests and diseases.

Applications in Herbicides

The compound's ability to modulate plant growth makes it a candidate for developing selective herbicides aimed at controlling unwanted vegetation while preserving crop integrity .

Chemical Synthesis

As an intermediate in organic synthesis, this compound is valuable for producing other bioactive compounds. Its synthesis typically involves multi-step reactions starting from simpler pyrimidine derivatives, emphasizing its role in expanding the library of available chemical entities for research and development .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The chlorine atom at position 2 undergoes substitution under nucleophilic conditions. The electron-withdrawing pyrimidine ring activates the C2 position for attack by nucleophiles like amines, alkoxides, or thiols.

ReagentConditionsProductNotes
NH<sub>3</sub> (excess)Ethanol, reflux2-Amino-N,N-diallylpyrimidin-4-amineSteric hindrance slows reaction
NaOMeDMF, 80°C2-Methoxy-N,N-diallylpyrimidin-4-amineRequires polar aprotic solvent
HS(CH<sub>2</sub>)<sub>2</sub>SHTHF, RT2-(2-Mercaptoethylthio)-N,N-diallylpyrimidin-4-amineThiolate intermediates enhance reactivity

The diallylamino group at C4 donates electron density through resonance, partially deactivating the ring but still permitting S<sub>N</sub>Ar at C2 .

Transition Metal-Catalyzed Cross-Coupling

The C–Cl bond participates in palladium- or copper-mediated couplings to form C–C or C–N bonds.

Reaction TypeCatalyst SystemCoupling PartnerProduct
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>Arylboronic acid2-Aryl-N,N-diallylpyrimidin-4-amine
Buchwald-HartwigPd(OAc)<sub>2</sub>, XantphosPrimary amine2-(Arylamino)-N,N-diallylpyrimidin-4-amine
UllmannCuI, 1,10-phenanthrolinePhenol2-Phenoxy-N,N-diallylpyrimidin-4-amine

The diallyl groups do not significantly inhibit catalysis, but bulky ligands may improve selectivity .

Reductive Dechlorination

The chlorine atom can be replaced via hydrogenolysis or radical pathways:

  • Catalytic Hydrogenation :
    Using H<sub>2</sub> (1 atm) and Pd/C in ethanol yields N,N-diallylpyrimidin-4-amine (Cl → H substitution) .

  • Zinc/AcOH :
    Reduces C2–Cl to C2–H while leaving the diallylamino group intact .

Diels-Alder Cycloaddition

The diallylamino group acts as a diene in [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride):

Product : Bicyclic adduct with a fused six-membered ring.
Conditions : Toluene, 110°C, 12 hr.
Yield : ~65% (estimated for analogous systems) .

Functionalization via the Diallyl Group

The allyl substituents undergo distinct transformations:

ReactionReagentOutcome
Hydroboration-OxidationBH<sub>3</sub>·THF, H<sub>2</sub>O<sub>2</sub>/NaOHConverts allyl to -CH<sub>2</sub>CH(OH)CH<sub>3</sub>
EpoxidationmCPBAForms epoxide bridges between allyl chains
MetathesisGrubbs 2nd-gen catalystCross-linking or cyclic oligomer formation

Acid-Base Behavior

The diallylamino group (pK<sub>a</sub> ~5.1) can be protonated in acidic media, enhancing the ring’s electrophilicity for further functionalization .

This compound’s versatility stems from its dual reactivity: the C2–Cl bond enables precise functionalization, while the diallylamino group offers opportunities for cyclization and polymer chemistry. Applications span pharmaceuticals (as intermediates for kinase inhibitors) and materials science (cross-linked polymers) .

Comparison with Similar Compounds

Structural and Substituent Analysis

Compound Name Substituents (Position) Key Features
This compound -Cl (C2), -N(N-allyl)₂ (C4) Bulky, electron-rich allyl groups enhance lipophilicity and steric hindrance.
4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine -Cl (C2), -NH-(1-methylpyrazole) (C4) Polar pyrazole moiety improves solubility; methyl group reduces steric bulk.
2-Chloro-N-(4-chlorobenzyl)pyrimidin-4-amine -Cl (C2), -NH-(4-chlorobenzyl) (C4) Aromatic chlorobenzyl group increases rigidity and π-stacking potential.
5-Chloro-N,4-bis(1-methylpyrazol-4-yl)pyrimidin-2-amine -Cl (C5), -NH-(1-methylpyrazole) (C2, C4) Dual pyrazole substituents enhance hydrogen-bonding capacity and bioactivity.

Key Observations :

  • N-Alkyl vs. N-Aryl : Allyl groups (in the target compound) confer greater conformational flexibility compared to rigid aryl groups (e.g., chlorobenzyl in ). This flexibility may influence binding to biological targets.

Physicochemical Properties

Compound Melting Point (°C) Solubility Trends Reference
5-Chloro-N,4-bis(1-methylpyrazol-4-yl)pyrimidin-2-amine 201.2–202.3 Moderate in polar solvents (DMSO, DMF)
2-(4-((5-Fluoropyrimidin-2-yl)amino)-1H-pyrazol-1-yl)acetamide 283.1–284.1 Low solubility due to acetamide group
2-Chloro-N-(4-(methylthio)phenyl)pyrimidin-4-amine N/A Enhanced solubility via methylthio group

Key Observations :

  • Melting Points : Allyl-substituted compounds (hypothetically) are expected to have lower melting points than rigid analogs (e.g., 283°C for acetamide derivatives ) due to reduced crystallinity.
  • Solubility : The allyl groups in this compound may lower water solubility compared to pyrazole- or acetamide-substituted derivatives .

Q & A

Q. What are the recommended synthetic routes for preparing N,N-diallyl-2-chloropyrimidin-4-amine, and how can reaction conditions be optimized?

this compound can be synthesized via nucleophilic substitution of 2,4-dichloropyrimidine with diallylamine. Key optimization parameters include:

  • Temperature : Reactions are typically conducted at 60–80°C to balance reactivity and side-product formation.
  • Solvent : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity of the amine.
  • Catalyst : Fe(acac)₃ has been used in analogous pyrimidine syntheses to accelerate substitution reactions .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol yields high-purity product.

Q. How can spectroscopic techniques (NMR, LC-MS) be employed to confirm the structure and purity of this compound?

  • ¹H/¹³C NMR :
    • Pyrimidine ring protons : Singlets near δ 8.5–8.7 ppm (C5-H and C6-H).
    • Diallyl groups : Doublets (δ 5.1–5.3 ppm, –CH₂–CH₂–) and triplets (δ 3.8–4.0 ppm, N–CH₂–).
    • Chlorine substitution : Deshielding effects confirm C2-Cl .
  • LC-MS : Molecular ion peak at m/z 237.7 ([M+H]⁺) with ≥95% purity. Use reverse-phase C18 columns and methanol/water mobile phases .

Q. What crystallization strategies are effective for obtaining single crystals suitable for X-ray diffraction studies?

  • Solvent selection : Slow evaporation of dichloromethane/hexane mixtures promotes crystal growth.
  • Temperature gradients : Cooling from 40°C to 25°C over 48 hours reduces defects.
  • SHELX refinement : Use SHELXL for structure solution and refinement, leveraging high-resolution data (R₁ < 0.05) .

Advanced Research Questions

Q. How can computational modeling (DFT, molecular docking) predict the reactivity and biological targets of this compound?

  • DFT calculations : Optimize geometry at B3LYP/6-311++G(d,p) level to study:
    • Electrophilicity : Chlorine at C2 enhances susceptibility to nucleophilic attack (Fukui indices).
    • Conformational flexibility : Diallyl groups adopt gauche configurations to minimize steric strain .
  • Molecular docking : Screen against kinase or GPCR targets using AutoDock Vina. Pyrimidine scaffolds often bind ATP pockets via H-bonding (e.g., N4-amine with Asp86 in EGFR) .

Q. What strategies resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values) across studies?

  • Assay standardization :
    • Use consistent cell lines (e.g., HepG2 vs. HEK293) and controls (e.g., staurosporine for cytotoxicity).
    • Validate purity (>98%) via HPLC to exclude confounding impurities .
  • Mechanistic studies : Probe off-target effects via kinome-wide profiling (e.g., Eurofins KinaseProfiler) .

Q. How do structural modifications (e.g., replacing diallyl groups with cyclic amines) impact physicochemical properties and bioactivity?

  • LogP : Replacing diallyl with piperidine increases hydrophilicity (LogP from 2.8 to 1.5).
  • Solubility : Cyclic amines enhance aqueous solubility (e.g., 12 mg/mL for piperidine vs. 3 mg/mL for diallyl).
  • Bioactivity : Piperidine derivatives show improved IC₅₀ (0.5 µM vs. 2.3 µM) in kinase inhibition assays due to rigidified binding .

Methodological Considerations

Q. What analytical workflows are recommended for detecting degradation products under accelerated stability conditions?

  • Forced degradation : Expose to 40°C/75% RH for 4 weeks.
  • HPLC-DAD/MS : Monitor degradation peaks at m/z 195.1 (deallylation) and 167.0 (pyrimidine ring cleavage).
  • Kinetic modeling : Use Arrhenius equations to predict shelf life .

Q. How can isotope labeling (e.g., ¹³C, ¹⁵N) aid in metabolic pathway tracing?

  • Synthesis : Prepare ¹⁵N-labeled amine via reaction with ¹⁵NH₃.
  • LC-MS/MS : Track metabolites in hepatocyte assays using mass shifts (e.g., +1 Da for ¹⁵N).
  • Applications : Identify cytochrome P450-mediated oxidation pathways .

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